molecular formula C8H7BrN2O4 B1287134 Methyl 2-amino-5-bromo-3-nitrobenzoate CAS No. 636581-61-8

Methyl 2-amino-5-bromo-3-nitrobenzoate

Cat. No.: B1287134
CAS No.: 636581-61-8
M. Wt: 275.06 g/mol
InChI Key: AVBOYXHZYFHVJS-UHFFFAOYSA-N
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Description

Significance of Multifunctionalized Benzoate (B1203000) Esters in Organic Synthesis and Medicinal Chemistry

Multifunctionalized benzoate esters are a class of organic compounds that are of paramount importance in both organic synthesis and medicinal chemistry. Aromatic esters, including derivatives of benzoic acid, are prevalent in a wide array of pharmaceuticals, fine chemicals, and even food flavorings. nih.gov The ester functional group itself can be a key pharmacophore or can be utilized as a prodrug moiety to enhance the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. scholarsresearchlibrary.com

The presence of multiple functional groups on the benzoate ring provides a scaffold for diverse chemical modifications. This structural versatility allows medicinal chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets like proteins and enzymes. nih.govresearchgate.net The rigid and planar nature of the aromatic ring provides a stable three-dimensional structure that is crucial for binding to these biological targets. nih.gov

Overview of Halogenated, Aminated, and Nitrated Aromatic Systems in Chemical Design

The incorporation of halogen, amino, and nitro groups into aromatic systems is a widely used strategy in chemical and drug design. Each of these functional groups imparts distinct properties to the molecule, influencing its reactivity, biological activity, and physical characteristics.

Halogenated aromatic compounds are ubiquitous in pharmaceuticals and agrochemicals. Halogen atoms can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. nih.gov

Aromatic amines are fundamental building blocks in the synthesis of a vast number of industrial chemicals and pharmaceuticals, including dyes and polymers. sapub.org The amino group can act as a hydrogen bond donor and a nucleophile, making it a key site for further chemical transformations. Aromatic amines are present in numerous drug candidates and are essential for interacting with biological systems. mdpi.com

Nitrated aromatic compounds are crucial intermediates in organic synthesis, often serving as precursors for the corresponding amino compounds through reduction. nih.gov The nitro group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the properties of other functional groups present. nih.gov Nitroaromatic compounds themselves have been investigated for various biological activities, including antimicrobial properties. researchgate.net

The combination of these functional groups in a single aromatic system, as seen in Methyl 2-amino-5-bromo-3-nitrobenzoate, creates a highly versatile platform for the development of novel molecules with tailored properties.

Research Landscape and Scholarly Focus on this compound Derivatives

The primary focus of scholarly research on this compound and its derivatives lies in its utility as a synthetic intermediate for the construction of more complex heterocyclic systems with potential biological activity. The strategic placement of the amino, bromo, and nitro groups allows for a variety of chemical transformations to build diverse molecular architectures.

One significant area of research involves the use of this compound and its parent acid, 2-amino-5-bromo-3-nitrobenzoic acid, in the synthesis of quinoxaline (B1680401) derivatives . Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. sapub.orgmdpi.com For instance, 2-amino-5-bromo-3-nitrobenzoic acid is used as a reactant in the preparation of substituted quinoxalines that have been investigated as inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an enzyme implicated in cancer metabolism. nih.govresearchgate.net

Another key application is in the synthesis of benzothiazine derivatives . Benzothiazines are sulfur and nitrogen-containing heterocycles that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comcbijournal.com this compound serves as a precursor for these complex heterocyclic structures.

The research landscape indicates a strong interest in leveraging the unique substitution pattern of this compound to access novel chemical entities for drug discovery and development.

Scope and Objectives of Academic Inquiry into this Chemical Entity

The academic inquiry into this compound is primarily driven by the following objectives:

Development of Efficient Synthetic Methodologies: Researchers are focused on developing novel and efficient synthetic routes to this compound and its derivatives. This includes optimizing reaction conditions to improve yields and purity.

Exploration of its Synthetic Utility: A major objective is to explore the full potential of this molecule as a versatile building block for the synthesis of a wide range of organic compounds, particularly heterocyclic systems with potential therapeutic value.

Discovery of Novel Bioactive Molecules: By using this compound as a starting material, researchers aim to synthesize new molecules and screen them for various biological activities. This includes the search for new anticancer, antimicrobial, and anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies: Once novel bioactive derivatives are identified, a key objective is to conduct SAR studies to understand how modifications to the chemical structure affect the biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.

In essence, the academic community views this compound not as an end product, but as a valuable tool for the creation of new and potentially life-saving molecules.

Chemical Compound Information

Compound Name
This compound
2-amino-5-bromo-3-nitrobenzoic acid
Quinoxaline
Benzothiazine
6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3)

Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H7BrN2O4
Molecular Weight275.06 g/mol
IUPAC NameThis compound
CAS Number636581-61-8
XLogP32.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-bromo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOYXHZYFHVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591939
Record name Methyl 2-amino-5-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636581-61-8
Record name Methyl 2-amino-5-bromo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Amino 5 Bromo 3 Nitrobenzoate and Analogues

Strategic Disconnection Approaches in the Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate

Retrosynthetic analysis, or the process of strategically disconnecting bonds in the target molecule to identify simpler precursors, is fundamental to devising a viable synthetic route. For this compound, several disconnections can be considered:

C-N Bond (Amine): The amino group can be introduced late in the synthesis, potentially via the reduction of a corresponding nitro group or through a nucleophilic aromatic substitution if a suitable leaving group is present at the C2 position. However, a more common strategy involves starting with an aminobenzoate derivative.

C-Br Bond: The bromine atom can be introduced via electrophilic aromatic substitution (bromination). The position of bromination (C5) is influenced by the directing effects of the other substituents. The strongly activating and ortho-, para-directing amino group at C2 would direct an incoming electrophile to the C5 position (para to the amine). This suggests that bromination should occur after the amino group is in place.

C-N Bond (Nitro): The nitro group is typically installed using an electrophilic nitration reaction. Its placement at C3, meta to the ester group and ortho to the amino group, dictates that the nitration step must be carefully timed relative to the introduction of the other functional groups.

Based on these considerations, a logical forward synthetic strategy would involve starting with a simpler substituted benzoate (B1203000), followed by a sequence of nitration, amination, and bromination steps, ordered to leverage the directing effects of the substituents to achieve the desired 1,2,3,5-substitution pattern. A plausible precursor is Methyl 2-amino-3-nitrobenzoate, which can then be regioselectively brominated.

Precursor Chemistry and Starting Materials for Aromatic Functionalization

The success of the synthesis hinges on the preparation and strategic use of key intermediates. The following sections detail the chemistry of precursors and the fundamental reactions required.

The synthesis of intermediates like Methyl 2-methyl-3-nitrobenzoate is a critical first step in some routes that lead to related structures. This compound serves as a precursor for molecules where the methyl group is further functionalized, for example, through side-chain bromination. google.com

The preparation of Methyl 2-methyl-3-nitrobenzoate typically involves two primary stages:

Oxidation of 3-nitro-o-xylene: A modern and environmentally cleaner method involves the catalytic oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid. google.com This process uses oxygen from the air, avoiding harsh oxidizing agents like nitric acid. The reaction is carried out in an organic solvent at temperatures between 90-100°C, with yields reported to be as high as 80%. google.com

Esterification: The resulting 2-methyl-3-nitrobenzoic acid is then converted to its methyl ester. A common laboratory and industrial method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, reagents like thionyl chloride can be used to convert the acid to an acyl chloride, which then readily reacts with methanol. prepchem.com

Regioselective halogenation is essential for installing the bromine atom at the correct position on the aromatic ring. The choice of brominating agent and reaction conditions is critical for controlling selectivity and avoiding unwanted side products. nih.gov

For the synthesis of this compound, the key step is the bromination of the precursor Methyl 2-amino-3-nitrobenzoate. The powerful activating effect of the amino group at C2 directs the incoming bromine electrophile to the para position (C5). A documented procedure involves dissolving Methyl 2-amino-3-nitrobenzoate in acetic acid and adding a solution of bromine (Br2), also in acetic acid, dropwise. The reaction proceeds at room temperature and yields the desired product, this compound, as a yellow solid after precipitation in ice water, with reported yields around 82%.

ParameterCondition
Starting Material Methyl 2-amino-3-nitrobenzoate
Reagent Bromine (Br₂)
Solvent Acetic Acid
Temperature Room Temperature
Reaction Time 30 minutes
Workup Poured into ice, filtration
Yield ~82%

This table summarizes the conditions for the bromination of Methyl 2-amino-3-nitrobenzoate.

While elemental bromine is effective, other reagents like N-bromosuccinimide (NBS) are also widely used for aromatic bromination, often in the presence of a catalyst or in polar solvents. nih.gov NBS is considered a milder and safer alternative to liquid bromine. In syntheses of related compounds, such as the preparation of lenalidomide (B1683929) intermediates, NBS is used for the side-chain bromination of a methyl group on the benzene (B151609) ring, typically in the presence of a radical initiator like AIBN. google.comchemicalbook.com However, for ring bromination on activated systems, NBS can be an effective electrophilic brominating agent.

Nitration is a classic example of electrophilic aromatic substitution and a fundamental method for introducing a nitro group onto a benzene ring. rsc.org The reaction typically employs a "nitrating mixture" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). ma.eduaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. ma.eduaiinmr.com

In a synthetic route that begins with a simple benzoate ester, such as methyl benzoate, nitration is a key step. The ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. rsc.org Therefore, the nitration of methyl benzoate predominantly yields Methyl 3-nitrobenzoate. orgsyn.orgchemhume.co.uk The reaction must be carefully controlled, typically by cooling the reaction vessel in an ice bath, as the nitration of aromatic rings is highly exothermic. mnstate.edumnstate.edu

ParameterCondition
Starting Material Methyl Benzoate
Reagents Conc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄)
Temperature 0–15°C
Workup Poured onto ice, filtration, washing with water and cold methanol
Yield 81–85%

This table summarizes typical conditions for the nitration of methyl benzoate to yield Methyl 3-nitrobenzoate. orgsyn.org

Introducing an amino group onto an aromatic ring can be accomplished through several methods. One common strategy is the reduction of a nitro group, which is often introduced via electrophilic nitration. Standard reducing agents for this transformation include metals like tin, iron, or zinc in acidic media, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

An alternative strategy, particularly for rings bearing strong electron-withdrawing groups, is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile (like ammonia (B1221849) or an amine) displaces a leaving group (typically a halide) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction.

For instance, a precursor like Methyl 2-chloro-5-bromo-3-nitrobenzoate could theoretically be aminated at the C2 position using ammonia. The nitro group at the C3 position (ortho) would activate the C2 position for nucleophilic attack, facilitating the displacement of the chloride ion to form this compound.

Advanced Synthetic Protocols for Controllable Functionalization

Modern organic synthesis continually seeks more efficient, selective, and sustainable methods for constructing complex molecules. While the classical methods described above are robust, advanced protocols offer greater control over functionalization. These can include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which provides a powerful method for forming C-N bonds and could be applied to install the amino group. Similarly, directed ortho-metalation (DoM) strategies allow for the functionalization of specific positions adjacent to a directing group on the ring, offering an alternative route to control regiochemistry. These advanced methods can potentially shorten synthetic sequences, improve yields, and allow for the construction of a wider range of analogues with high precision.

One-Pot Reaction Sequences and Tandem Processes

For the synthesis of substituted bromo-nitroanilines, one-pot methodologies can be particularly advantageous. For instance, a process for the synthesis of 2,6-dibromo-4-nitroaniline (B165464) diazonium salt from p-nitroaniline has been developed where bromination and diazotization are carried out sequentially in a sulfuric acid medium. This method avoids the intermediate steps of isolating and drying the brominated product, thereby simplifying the procedure and improving production efficiency.

Another example, though not directly for the target molecule, illustrates the principle of tandem reactions in the construction of complex scaffolds. Acid-mediated cascade cyclizations of 1,5-enyne systems can rapidly build complex polycyclic architectures in a single operation. While the specific chemistry is different, the underlying strategy of leveraging a series of intramolecular reactions to build complexity from a simpler precursor is a cornerstone of modern synthetic efficiency. These strategies highlight a trend towards procedural economy in the synthesis of complex aromatic compounds.

Catalytic Approaches in Functional Group Interconversions

Catalysis is fundamental to modern organic synthesis, offering mild, selective, and efficient routes for functional group interconversions. In the context of synthesizing this compound and its analogues, catalytic methods are particularly relevant for the reduction of the nitro group to an amine.

The catalytic hydrogenation of aromatic nitro compounds is a widely used industrial process to produce anilines. wikipedia.org Various transition metal catalysts are effective for this transformation, offering an alternative to stoichiometric reducing agents like iron or tin in acidic media. wikipedia.orgyoutube.com

Key catalytic systems for nitro group reduction include:

Palladium-on-carbon (Pd/C) : This is a highly efficient and widely used catalyst for the hydrogenation of nitroarenes to anilines using molecular hydrogen (H₂). youtube.com It is valued for its high activity and selectivity.

Raney Nickel (Raney Ni) : Another common catalyst for the reduction of nitro compounds to amines via catalytic hydrogenation. wikipedia.org

Platinum(IV) oxide (PtO₂) : Known as Adams' catalyst, it is also effective for the hydrogenation of nitroaromatics. wikipedia.org

Iron Complexes : Simple iron salts and complexes have been developed as catalysts for the reduction of nitro compounds, offering a more earth-abundant and less expensive alternative to precious metals. mdpi.com For instance, an iron(salen) complex can catalyze the reduction of a range of nitroaromatics at room temperature.

The choice of catalyst and reaction conditions can be crucial for chemoselectivity, especially in molecules with multiple reducible functional groups. For example, systems like NaBH₄ in the presence of Ni(PPh₃)₄ have been developed to enhance the reducing power of sodium borohydride, enabling the selective reduction of nitro groups to amines. jsynthchem.com A significant challenge in the reduction of nitroaromatics is stopping the reaction at the intermediate hydroxylamine (B1172632) stage, though specific catalytic systems are being developed for this purpose. mdpi.com

Table 1: Catalytic Systems for Nitro Group Reduction

Catalyst SystemReductant/Hydrogen SourceReaction TypeSubstrateProductReference
Palladium-on-carbon (Pd/C)H₂Catalytic HydrogenationNitroarenesAnilines youtube.com
Raney NickelH₂ or HydrazineCatalytic Hydrogenation/Transfer HydrogenationNitroarenesAnilines/Hydroxylamines wikipedia.org
IronHClDissolving Metal ReductionNitroarenesAnilines youtube.com
Iron(salen) complexPinacol borane (B79455) or Phenyl silaneCatalytic ReductionNitroaromaticsAnilines mdpi.com
Ni(PPh₃)₄ / NaBH₄NaBH₄Catalytic ReductionNitroaromaticsAmines jsynthchem.com

Chemo- and Regioselectivity Considerations in Multi-Substituted Aromatic Systems

The synthesis of a specific isomer of a multi-substituted aromatic compound is governed by the principles of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity dictates the position at which a reaction occurs. capes.gov.br In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile.

The synthesis of this compound from Methyl 2-amino-3-nitrobenzoate provides a clear example of regioselectivity. The starting molecule has three substituents with competing directing effects:

Amino group (-NH₂) : A strongly activating ortho-, para-director.

Nitro group (-NO₂) : A strongly deactivating meta-director.

Methyl ester group (-COOCH₃) : A deactivating meta-director.

During electrophilic bromination, the powerful activating and directing effect of the amino group dominates. It directs the incoming electrophile (Br⁺) to the positions ortho and para to it. The positions ortho to the amino group are already occupied by the methyl ester and nitro groups. Therefore, the bromination occurs at the para position, which is C-5, leading to the formation of this compound with high selectivity.

The order of reactions is paramount. For example, if one were to start with methyl benzoate, the first nitration would be directed to the meta position. Subsequent introduction of the amino group and bromine would require a more complex, multi-step synthesis, potentially involving protection of the amino group (e.g., via acetylation) to modulate its reactivity and directing effect before bromination and nitration steps. youtube.com

Table 2: Directing Effects of Substituents in the Synthesis of this compound

SubstituentElectronic EffectDirecting Effect (Electrophilic Aromatic Substitution)
-NH₂ (Amino)Strongly Activatingortho, para
-NO₂ (Nitro)Strongly Deactivatingmeta
-COOCH₃ (Methyl Ester)Deactivatingmeta
-Br (Bromo)Deactivating (by induction), Activating (by resonance)ortho, para

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 5 Bromo 3 Nitrobenzoate

Vibrational Spectroscopy (Infrared and Raman)

Spectroscopic Signatures of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Therefore, it is not possible to generate the requested article focusing solely on the advanced spectroscopic characterization of Methyl 2-amino-5-bromo-3-nitrobenzoate at this time. Further experimental research and publication of the corresponding data are required.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a pivotal analytical technique for the confirmation of molecular structures, providing precise information on molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an experimental exact mass that can be compared against the theoretically calculated mass, serving as definitive proof of its molecular formula, C8H7BrN2O4.

The theoretical monoisotopic mass of this compound is calculated to be 273.95892 Da. nih.gov An experimental measurement using HRMS that falls within a narrow tolerance window (typically <5 ppm) of this theoretical value confirms the elemental formula and rules out other potential formulas that might have the same nominal mass. This level of precision is crucial for distinguishing the target compound from isomers or impurities.

Table 1: Exact Mass Determination of this compound

ParameterValueSource
Molecular FormulaC8H7BrN2O4 nih.gov
Calculated Monoisotopic Mass (Da)273.95892 nih.gov
Nominal Mass (Da)274-
Typical HRMS Mass Accuracy&lt; 5 ppm-

Detailed Analysis of Fragmentation Pathways for Structural Insights

Upon ionization, the molecular ion [C8H7BrN2O4]+• would be formed. Subsequent fragmentation would likely proceed through the loss of stable neutral fragments. Key fragmentation steps would involve the substituents on the benzene (B151609) ring:

Loss of a methoxy (B1213986) radical (•OCH3): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.

Loss of the methoxycarbonyl group (•COOCH3): Cleavage of the ester group from the aromatic ring.

Loss of nitrogen dioxide (•NO2): The nitro group is a labile substituent and its loss is a characteristic fragmentation pathway.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion can further lose CO.

Cleavage of the bromine atom (•Br): The carbon-bromine bond can break, leading to a bromine radical loss.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Proposed Fragment IonNeutral LossTheoretical m/z
[M - •OCH3]+CH3O242.94
[M - •NO2]+NO2227.97
[M - •COOCH3]+COOCH3214.96
[M - •Br]+Br194.04
[M - •OCH3 - CO]+CH3O, CO214.95

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amazonaws.com It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying and quantifying any impurities. thermofisher.com

In a typical GC-MS analysis, a sample is volatilized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides one level of identification, while the mass spectrum provides a second, highly specific confirmation.

This technique is crucial for impurity profiling during chemical synthesis. thermofisher.com Potential impurities could include:

Starting materials: Unreacted precursors such as 2-amino-5-bromo-3-nitrobenzoic acid. nih.gov

Isomers: Positional isomers formed during synthesis, for example, where the functional groups are arranged differently on the benzene ring.

By-products: Compounds resulting from side reactions.

The high sensitivity of GC-MS, especially in Selective Ion Monitoring (SIM) mode, allows for the detection and quantification of impurities at trace levels, which is essential for quality control in pharmaceutical and chemical manufacturing. amazonaws.comrsc.org

Electronic Spectroscopy (UV-Visible Absorption)

Analysis of Electronic Transitions and Chromophoric Behavior

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic structure of a molecule. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals.

The structure of this compound contains a highly substituted benzene ring, which acts as the primary chromophore. The electronic properties of this ring are significantly modulated by the attached functional groups:

Amino group (-NH2): An electron-donating group and a powerful auxochrome that shifts absorption to longer wavelengths (bathochromic shift) and increases absorption intensity (hyperchromic effect).

Nitro group (-NO2): A strong electron-withdrawing group and chromophore that also causes a significant bathochromic shift.

Methoxycarbonyl group (-COOCH3): An electron-withdrawing group.

The combination of the electron-donating amino group and the electron-withdrawing nitro and ester groups on the same aromatic ring leads to an extended conjugated system and the potential for intramolecular charge transfer (ICT) upon electronic excitation. This typically results in strong absorption bands in the near-UV and potentially the visible region. The expected electronic transitions include π → π* transitions associated with the aromatic system and n → π* transitions associated with the nitro and carbonyl groups. While specific absorption maxima (λmax) are not documented in the provided search results, the chromophoric behavior can be predicted based on its structural components. A related compound, Methyl 2-amino-5-bromobenzoate, which lacks the nitro group, has an optical energy band gap of 2.7 eV. nih.gov The addition of the strong nitro chromophore to the structure would be expected to lower this energy gap and shift the absorption to a longer wavelength.

Table 3: Chromophoric Analysis of this compound

Structural FeatureChromophoric/Auxochromic RoleExpected Electronic Transition(s)
Substituted Benzene RingPrimary Chromophoreπ → π
Nitro Group (-NO2)Chromophore / Electron-Withdrawingn → π, π → π
Amino Group (-NH2)Auxochrome / Electron-DonatingModifies π → π transitions
Ester Carbonyl (C=O)Chromophore / Electron-Withdrawingn → π*

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions, offering a complete picture of the molecule's conformation and packing in the solid state.

While a crystal structure for this compound has not been specifically reported in the search results, extensive data exists for the closely related analogue, Methyl 2-amino-5-bromobenzoate. researchgate.net In this analogue, the molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond. researchgate.net In the crystal, molecules are linked by intermolecular N—H···O interactions, forming zigzag chains. researchgate.net

For this compound, the introduction of the sterically demanding and highly polar nitro group at the 3-position would be expected to significantly influence the crystal packing. The nitro group could participate in additional intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, potentially altering the packing motif observed in its analogue. A single-crystal X-ray diffraction experiment would be required to determine these structural parameters definitively.

Table 4: Expected Solid-State Structural Parameters from X-ray Crystallography

ParameterInformation ProvidedAnticipated Influence of 3-Nitro Group
Crystal System & Unit CellDefines the basic repeating unit of the crystal lattice.Likely to differ from the analogue due to different packing forces.
Bond Lengths & AnglesPrecise intramolecular geometric data.Distortion of the benzene ring geometry due to steric and electronic effects.
Torsion AnglesDescribes the conformation of flexible parts, like the ester group.Potential rotation of the ester and nitro groups to minimize steric hindrance.
Intermolecular InteractionsReveals hydrogen bonding, van der Waals forces, and π-stacking.Participation of nitro group oxygens in hydrogen bonding; altered packing arrangement.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The elucidation of intermolecular interactions, such as hydrogen bonding or π-stacking, and the resulting crystal packing motifs are derived directly from single-crystal X-ray diffraction studies. As no such studies for this compound are available, a scientifically accurate description of these features is not possible.

Powder X-ray Diffraction for Phase Identification and Polymorphism Studies

Similarly, no powder X-ray diffraction (PXRD) data for this compound could be located in the searched literature. PXRD is the primary method for phase identification and for the investigation of polymorphism (the ability of a compound to exist in more than one crystal form). In the absence of this data, no discussion on the phase purity or potential polymorphic forms of this specific compound can be provided.

Due to the lack of available experimental data for this compound, the requested article with detailed research findings and data tables cannot be generated at this time.

Computational and Theoretical Investigations of Methyl 2 Amino 5 Bromo 3 Nitrobenzoate

Reactivity Descriptors and Conceptual DFT Parameters

Fukui Functions for Identifying Reactive Sites

Fukui functions are central to conceptual Density Functional Theory (DFT) and are utilized to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions analyze the change in electron density at a specific point in the molecule as the total number of electrons is altered. By calculating the Fukui functions for Methyl 2-amino-5-bromo-3-nitrobenzoate, researchers could identify which atoms are most susceptible to attack.

Specifically, the analysis would pinpoint:

Sites for Electrophilic Attack: Regions where the molecule is most likely to donate electrons.

Sites for Nucleophilic Attack: Regions most susceptible to accepting electrons.

Sites for Radical Attack: Regions prone to attack by radicals.

This information is invaluable for predicting the regioselectivity of its chemical reactions. However, at present, there are no published studies containing the calculated Fukui function values for this specific molecule.

Calculation of Chemical Hardness, Softness, and Electronegativity

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in its electron distribution. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability and reactivity.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of a compound.

Theoretical NMR Chemical Shifts and Coupling Constants

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. A theoretical investigation would produce a predicted NMR spectrum that, when compared to experimental data, can confirm the molecular structure and assign specific signals to individual atoms.

A data table of theoretical versus experimental chemical shifts for each proton and carbon atom in this compound would be a standard output of such a study. Currently, no such computational NMR analysis for this compound is available.

Computational UV-Vis Spectra and Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis calculates the energies of electronic transitions from the ground state to various excited states. For this compound, this would involve:

Calculating the vertical excitation energies.

Determining the oscillator strengths of these transitions.

Identifying the nature of the transitions (e.g., n→π, π→π).

The output would be a simulated UV-Vis spectrum, providing insights into the electronic structure and color properties of the molecule. A detailed analysis of the molecular orbitals involved in the primary electronic transitions would also be performed. This specific computational analysis for this compound has not been published.

Non-Linear Optical (NLO) Properties from Theoretical Models

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. Theoretical calculations are crucial for predicting and understanding the NLO response of a compound before undertaking complex synthesis and experimental measurements.

Molecular Polarizability and Hyperpolarizability Calculations

The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). These properties describe how the molecular charge distribution is distorted by an external electric field. Computational chemistry allows for the calculation of these tensor components using methods like DFT.

A theoretical study on this compound would calculate:

The mean polarizability (<α>).

The polarizability anisotropy (Δα).

The magnitude of the first hyperpolarizability (β₀).

The results, typically presented in a data table, would indicate the potential of this molecule as an NLO material. Research detailing these specific calculations for this compound is not currently available in the scientific literature.

Structure-Property Relationships for NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure, and computational studies are a powerful tool for elucidating these relationships. For an organic molecule like this compound, the arrangement and interplay of its functional groups are expected to govern its NLO properties. While direct computational studies on this specific molecule are not extensively available in the public domain, the principles of structure-property relationships for NLO response can be inferred from theoretical investigations of analogous compounds.

The key to a significant NLO response in organic molecules is often the presence of an electron-donating group (donor) and an electron-withdrawing group (acceptor) connected by a π-conjugated system. This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation by an external electric field, leading to a large change in dipole moment and consequently, a high molecular hyperpolarizability (β), which is a measure of the second-order NLO response.

In the case of this compound, the molecular architecture is primed for NLO activity:

Electron-Donating Group: The amino (-NH₂) group, with its lone pair of electrons, acts as a potent electron donor.

Electron-Withdrawing Groups: The nitro (-NO₂) group is one of the strongest electron-withdrawing groups, creating a strong pull of electron density. The bromo (-Br) group is also electron-withdrawing, albeit weaker than the nitro group. The methyl ester group (-COOCH₃) is also an acceptor.

π-Conjugated System: The benzene (B151609) ring provides the conjugated bridge through which the charge transfer occurs.

The strategic placement of these groups is crucial. The amino group at the 2-position and the nitro group at the 3-position create a strong dipole. The bromo substituent at the 5-position further modulates the electronic properties of the aromatic ring.

Computational studies on similar molecules, such as benzodiazepine (B76468) derivatives with both nitro and bromo substituents, have shown that this combination of functional groups can significantly enhance the second-order hyperpolarizability (γ), a measure of the third-order NLO response. nih.gov The presence of a nitro group, in particular, has been shown to reduce the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO gap generally correlates with a higher NLO response, as it indicates that the electrons are more easily excited.

Theoretical calculations using Density Functional Theory (DFT) are commonly employed to predict the NLO properties of molecules. These calculations can determine the optimized molecular geometry, the energies of the frontier molecular orbitals (HOMO and LUMO), and the components of the first and second hyperpolarizability tensors.

For this compound, a DFT study would likely reveal that the HOMO is localized primarily on the amino group and the benzene ring, while the LUMO is concentrated around the nitro group and the methyl ester. This distribution would confirm the potential for significant intramolecular charge transfer from the amino group to the nitro and ester groups through the aromatic system.

The following table illustrates the kind of data that would be generated from a computational study of this molecule, with hypothetical values based on trends observed in similar compounds.

Computational MethodParameterHypothetical ValueSignificance for NLO Response
DFT/B3LYPHOMO Energy-6.2 eVHigher energy indicates better electron-donating ability.
DFT/B3LYPLUMO Energy-2.8 eVLower energy indicates better electron-accepting ability.
DFT/B3LYPHOMO-LUMO Gap (ΔE)3.4 eVA smaller gap generally correlates with a larger hyperpolarizability.
DFT/B3LYPDipole Moment (μ)5.5 DA large ground-state dipole moment is often associated with a significant NLO response.
DFT/B3LYPFirst Hyperpolarizability (β)15 x 10⁻³⁰ esuA high value indicates a strong second-order NLO response.

Supramolecular Chemistry and Crystal Engineering of Methyl 2 Amino 5 Bromo 3 Nitrobenzoate

Design and Analysis of Hydrogen Bonding Networks

A definitive characterization of the hydrogen bonding network, including N-H...O and C-H...O interactions, requires precise knowledge of intermolecular distances and angles, which can only be obtained from crystal structure analysis. The influence of the amino, bromo, and nitro substituents on the strength and directionality of these bonds remains speculative without empirical data.

Exploration of Other Non-Covalent Interactions

The potential for halogen bonding involving the bromine atom, as well as π-π stacking and C-H...π interactions, is high in this molecule. However, confirmation of the existence and geometry of these interactions is dependent on the solved crystal structure.

Crystal Packing Arrangements and Polymorphism

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of Methyl 2-amino-5-bromo-3-nitrobenzoate, is required to enable the detailed study of its fascinating potential in the fields of supramolecular chemistry and crystal engineering.

Analysis of Zigzag Chains and Other Supramolecular Synthons

No published data were found regarding the analysis of zigzag chains or other supramolecular synthons in the crystal structure of this compound.

Factors Governing Crystal Packing and Molecular Self-Assembly

There are no available studies on the specific factors, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern the crystal packing and molecular self-assembly of this compound.

Co-Crystallization and Salt Formation Studies

No research dedicated to the co-crystallization or salt formation of this compound has been identified in the available literature.

Applications of Methyl 2 Amino 5 Bromo 3 Nitrobenzoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

A review of published synthetic methodologies did not yield specific examples of Methyl 2-amino-5-bromo-3-nitrobenzoate being used as a direct precursor for the synthesis of the heterocyclic systems listed below. The literature commonly cites other structurally related compounds for these purposes.

Key Intermediate in the Synthesis of Pharmaceutical Active Pharmaceutical Ingredients (APIs)

Critical Precursor in the Synthesis of Lenalidomide (B1683929) and Related Drug MoleculesThe established and widely patented synthesis of the immunomodulatory drug Lenalidomide does not use this compound. Instead, the critical and consistently cited precursor isMethyl 2-bromomethyl-3-nitrobenzoate.researchgate.netresearchgate.netnewdrugapprovals.org

The common synthetic pathway to Lenalidomide involves two key steps:

Bromination : The synthesis begins with Methyl 2-methyl-3-nitrobenzoate, which undergoes a radical bromination on the methyl group (a benzylic bromination) using N-Bromosuccinimide (NBS) or a similar reagent to form Methyl 2-bromomethyl-3-nitrobenzoate. newdrugapprovals.orggoogle.com

Cyclization : The resulting Methyl 2-bromomethyl-3-nitrobenzoate is then condensed with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. This reaction forms the isoindolinone ring system, yielding the nitro-precursor of Lenalidomide, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. researchgate.netgoogle.comgoogle.com

Reduction : The final step is the reduction of the nitro group to an amino group, typically via catalytic hydrogenation (e.g., using Pd/C), to yield Lenalidomide. google.comgoogle.com

This pathway is detailed across numerous patents and research articles. google.comgoogle.comgoogle.com The structural difference between the actual precursor (with a bromomethyl group) and the subject of this article (with an amino group and a bromine on the aromatic ring) is fundamental to the key cyclization step.

StepStarting MaterialKey ReagentsIntermediate/ProductReference
1. BrominationMethyl 2-methyl-3-nitrobenzoateN-Bromosuccinimide (NBS), AIBNMethyl 2-bromomethyl-3-nitrobenzoate researchgate.netgoogle.com
2. CyclizationMethyl 2-bromomethyl-3-nitrobenzoate3-Aminopiperidine-2,6-dione, Base (e.g., Triethylamine)3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione researchgate.netgoogle.com
3. Reduction3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dioneH₂, Pd/C Catalyst or Fe/NH₄ClLenalidomide researchgate.netgoogle.com

Development of Substituted Quinoxaline (B1680401) Derivatives for Specific Medicinal Targets

The synthesis of quinoxaline scaffolds is a cornerstone of medicinal chemistry, as these heterocycles are central to numerous biologically active compounds. nih.govresearchgate.net this compound is a strategic starting material for a specific class of quinoxalines, namely 6-bromo-8-nitroquinoxaline-7-carboxylates, following a two-step synthetic sequence.

The primary and most critical step is the selective reduction of the nitro group at the C3 position to an amine, converting the starting material into its corresponding o-phenylenediamine (B120857) derivative, methyl 2,3-diamino-5-bromobenzoate. This transformation is a common procedure in organic synthesis, often achieved with high efficiency using reagents such as reduced iron in acidic media or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). orgsyn.orgresearchgate.netsciencemadness.org

Once the o-diamine is formed, it can undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound, which is the most widely used method for quinoxaline synthesis. sapub.orgchim.itthieme-connect.de The reaction of methyl 2,3-diamino-5-bromobenzoate with a suitable α-dicarbonyl compound, such as glyoxal (B1671930) or biacetyl, yields a methyl 6-bromoquinoxaline-7-carboxylate derivative. The substituents on the final quinoxaline ring are determined by the choice of the dicarbonyl reactant.

Quinoxaline derivatives, particularly those bearing a carboxylate group, have been identified as promising therapeutic agents. Research into quinoxaline-7-carboxylate 1,4-di-N-oxides has demonstrated their potential as potent antitubercular agents against Mycobacterium tuberculosis. researchgate.netrsc.org Furthermore, these compounds have been evaluated as inhibitors of Entamoeba histolytica thioredoxin reductase (EhTrxR), an enzyme crucial for the parasite's survival, making them candidates for the development of new antiamoebic drugs. nih.gov The use of this compound as a precursor directly leads to this class of compounds, positioning it as a valuable building block in the search for novel treatments for infectious diseases.

Table 1: Quinoxaline Derivatives and Their Medicinal Targets This table is generated based on data for the quinoxaline-7-carboxylate scaffold, the direct product derivable from the title compound.

Quinoxaline Scaffold Target Organism/Enzyme Therapeutic Potential Reference
Quinoxaline-7-carboxylate 1,4-di-N-oxide Mycobacterium tuberculosis Antitubercular researchgate.netrsc.org
Quinoxaline-7-carboxylate 1,4-di-N-oxide Entamoeba histolytica (EhTrxR) Antiamoebic nih.gov
Substituted Quinoxalines Various Cancer Cell Lines (e.g., MCF-7) Anticancer (Tubulin Inhibition) ekb.eg

Applications in Materials Science and Functional Molecules

The distinct electronic characteristics of this compound make it a molecule of interest for applications in materials science, particularly in the fields of nonlinear optics and coordination chemistry.

Precursors for Advanced Organic Materials (e.g., if derivatives exhibit NLO properties)

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics and photonics. A key design principle for second-order NLO materials is the creation of a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected through a π-conjugated bridge. rsc.orgnih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is fundamental to NLO activity. nih.gov

This compound inherently possesses this push-pull architecture. The amino (-NH₂) group at the C2 position serves as a potent electron donor, while the nitro (-NO₂) group at the C3 position is a strong electron acceptor. nih.gov The benzene (B151609) ring acts as the π-conjugated system connecting these two groups. This molecular design makes it a classic example of a push-pull chromophore. While studies on the closely related compound Methyl 2-amino-5-bromobenzoate (lacking the nitro group) have explored its NLO potential, the inclusion of the nitro group in the title compound is expected to significantly enhance its NLO properties due to the strengthened push-pull character. researchgate.net The presence of both donor and acceptor groups on the same aromatic ring creates a large change in dipole moment between the ground and excited states, a key factor for high second-order hyperpolarizability (β). rsc.orgresearchgate.net

Table 2: Analysis of this compound as an NLO Push-Pull System

Molecular Component Function in NLO System Specific Group Reference
Electron Donor (D) "Pushes" electron density Amino group (-NH₂) jksus.org
π-Conjugated Bridge Facilitates charge transfer Benzene Ring rsc.org
Electron Acceptor (A) "Pulls" electron density Nitro group (-NO₂) nih.gov

Utilization in Ligand Synthesis for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form stable complexes. These metal complexes have wide-ranging applications, from catalysis to materials science and medicine. The functional groups present in this compound make it a promising candidate for the synthesis of novel ligands.

The primary amino group (-NH₂) is a key reactive site for the synthesis of Schiff base ligands. nih.govnih.gov Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ijmcmed.org The 2-amino group of the title compound can react with a variety of carbonyl-containing compounds (e.g., salicylaldehyde (B1680747) derivatives) to produce multidentate Schiff base ligands. eurjchem.comscirp.org

These resulting ligands would possess multiple coordination sites for binding to metal ions. The potential binding sites include the imine nitrogen formed during the Schiff base reaction, the carbonyl oxygen of the methyl ester group, and the oxygen atoms of the nitro group. The ability to coordinate to a metal center through multiple atoms (chelation) leads to the formation of highly stable metal complexes. mdpi.com The specific coordination behavior and the resulting geometry of the metal complex would depend on the metal ion used and the precise structure of the Schiff base ligand. scirp.org

Advanced Analytical Method Development for Methyl 2 Amino 5 Bromo 3 Nitrobenzoate

Chromatographic Methodologies for Purity and Quantitative Analysis

The accurate determination of Methyl 2-amino-5-bromo-3-nitrobenzoate in various samples necessitates the use of high-resolution chromatographic techniques. These methods are crucial for separating the target analyte from impurities, starting materials, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method typically begins with reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common starting point for method development involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sielc.com The strong UV absorbance of nitroaromatic compounds makes UV detection a suitable choice for quantification.

Optimization is a critical phase to achieve adequate separation and peak shape. This involves systematically adjusting several parameters:

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is fine-tuned to achieve the desired retention time and resolution from interfering peaks.

pH of the Aqueous Phase: The pH can influence the ionization state of the amino group on the analyte, affecting its retention characteristics.

Column Temperature: Maintaining a constant and elevated column temperature can improve peak symmetry and reduce viscosity, leading to better efficiency.

Flow Rate: Adjusting the flow rate can impact analysis time and separation efficiency.

Systematic approaches, such as the Box-Behnken design, can be employed to efficiently optimize these parameters and identify the ideal chromatographic conditions. The goal is to develop an isocratic or gradient elution method that provides sharp, symmetrical peaks with high resolution. nih.gov

Table 1: Example of Optimized HPLC Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. While this compound itself may have limited volatility due to its polarity, GC analysis can be made feasible through derivatization. The primary amino group can be converted into a less polar, more volatile derivative, such as a silyl or acetyl derivative, before injection.

Alternatively, for related compounds that are more volatile, GC has been successfully applied. For instance, a sensitive GC-MS method was developed for trace-level determination of structurally similar compounds like Methyl-2-bromomethyl-3-nitrobenzoate. amazonaws.com Such a method provides a strong foundation for developing a GC-based approach for the target analyte or its derivatives. The sample preparation would likely involve a liquid-liquid extraction to isolate the compound from its matrix into a suitable organic solvent like methylene chloride. amazonaws.com

Table 2: Proposed GC Conditions Based on a Structurally Similar Compound

ParameterCondition
Column SPB-1 (100% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness amazonaws.com
Carrier Gas Helium amazonaws.com
Injection Mode Splitless
Temperature Program Initial 100°C, ramp to 280°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Coupled Techniques: LC-MS and GC-MS for Trace Level Analysis and Complex Mixture Characterization

For trace-level analysis and unambiguous identification, coupling chromatographic systems with a mass spectrometer (MS) is the preferred approach. The mass detector provides high selectivity and sensitivity, which is essential for analyzing complex mixtures or quantifying low-level impurities.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. For polar compounds like this compound, electrospray ionization (ESI) is a common interface. The method can be highly sensitive, allowing for the detection of the analyte at sub-ppm levels. rsc.org When developing an LC-MS method, it is crucial to use mobile phase additives that are volatile, such as formic acid or ammonium formate, instead of non-volatile buffers like phosphate. sielc.com

GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile compounds. A GC-MS method was successfully developed for several potential genotoxic impurities with structures related to this compound. amazonaws.com By operating the mass spectrometer in Selective Ion Monitoring (SIM) mode, the instrument only monitors specific mass fragments characteristic of the analyte, dramatically increasing sensitivity and selectivity. amazonaws.com This allows for reliable quantification even in the presence of co-eluting matrix components.

Method Validation for Analytical Reliability and Regulatory Compliance

Once an analytical method is developed, it must be validated to ensure its performance is reliable and suitable for its intended purpose. Validation is a requirement for regulatory compliance and demonstrates that the method is accurate, precise, and robust.

Specificity and Selectivity Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

In HPLC-UV methods, specificity is demonstrated by showing that the analyte peak is free from interference. This can be achieved by injecting individual impurities and a mixture to ensure baseline separation. Peak purity analysis using a Photodiode Array (PDA) detector can also be used to confirm that the analyte peak is spectrally homogeneous.

In MS-based methods (LC-MS and GC-MS), selectivity is inherently high. It is established by monitoring specific parent and/or fragment ions (m/z) that are unique to the analyte, thereby distinguishing it from other components.

Determination of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

These parameters are crucial for defining the quantitative performance of the analytical method.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. nih.gov

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ. nih.gov The validation of methods for related brominated and nitrated aromatic compounds has demonstrated that low LOQs, often in the ng/mL or even pg/mL range, can be achieved, particularly with MS detection. nih.govresearchgate.net

Table 3: Representative Analytical Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Performance
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Linearity (r²) ≥ 0.999 nih.gov0.9995
Range -1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) ≤ 2%< 1.5%
LOD (S/N Ratio) ~ 3:1 nih.gov0.1 µg/mL
LOQ (S/N Ratio) ~ 10:1 nih.gov0.4 µg/mL researchgate.net

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-5-bromo-3-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: A two-step approach is typically employed:

Bromination and Nitration: Start with a benzoic acid derivative. Introduce the bromine and nitro groups sequentially, ensuring regioselectivity using directing groups (e.g., amino or ester functionalities). For example, nitration of methyl 2-amino-5-bromobenzoate with mixed nitric-sulfuric acid at 0–5°C minimizes side reactions .

Esterification: Use methanol and a catalytic acid (e.g., H₂SO₄) to esterify intermediate carboxylic acids.
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to confirm intermediate purity (>95% by HLC) .
  • Adjust stoichiometry of brominating agents (e.g., Br₂ or NBS) to avoid over-bromination .

Q. How should researchers characterize this compound spectroscopically, and what key spectral signatures are expected?

Methodological Answer:

  • ¹H/¹³C NMR: The amino group (NH₂) appears as a broad singlet at δ 5.5–6.5 ppm. The nitro group deshields adjacent protons, causing aromatic protons at C-3 and C-4 to split into doublets (δ 8.0–8.5 ppm) .
  • IR Spectroscopy: Look for N–H stretches (~3400 cm⁻¹), C=O ester (1720 cm⁻¹), and NO₂ asymmetric stretches (~1530 cm⁻¹) .
  • Mass Spectrometry: The molecular ion [M+H]⁺ should match the molecular weight (C₈H₇BrN₂O₄; calc. 289.97 g/mol) with fragmentation peaks at m/z 170 (loss of Br) and 122 (loss of NO₂) .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences. The compound’s nitro group enhances polarity, favoring crystallization at 4°C .
  • Column Chromatography: Employ silica gel with a hexane/ethyl acetate gradient (4:1 to 1:1). Monitor fractions via UV at 254 nm due to the aromatic nitro chromophore .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Methodological Answer:

  • Software Refinement: Use SHELXL for small-molecule refinement. Discrepancies in bond lengths (e.g., C–Br ~1.89 Å vs. DFT-predicted 1.92 Å) may arise from thermal motion; apply anisotropic displacement parameters .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations or twinning .

Q. What hydrogen-bonding patterns dominate in the crystal structure, and how do they influence packing?

Methodological Answer:

  • Graph Set Analysis: The amino (N–H) and nitro (O) groups form R₂²(8) motifs, creating chains along the a-axis. These interactions are critical for stabilizing the monoclinic lattice .
  • Intermolecular Forces: Use Mercury 4.0 to visualize π-stacking (3.5–4.0 Å) between nitro-aromatic rings, which complements H-bonding .

Q. How do competing substituent effects (e.g., bromo vs. nitro groups) impact electrophilic substitution reactions?

Methodological Answer:

  • Directing Effects: The amino group (ortho/para-directing) competes with the meta-directing nitro group. In bromination, the nitro group dominates, forcing subsequent substitutions to C-5 .
  • Kinetic Control: Low-temperature reactions (–10°C) favor nitro-directed pathways, while higher temperatures (25°C) may activate amino-directed side products .

Q. How can researchers reconcile discrepancies in reaction yields reported across studies?

Methodological Answer:

  • Variable Analysis: Tabulate key parameters:
ParameterHigh-Yield Conditions (Ref.)Low-Yield Conditions (Ref.)
Temperature0–5°C 25°C
SolventDCM (polar aprotic) THF (less polar)
CatalystH₂SO₄ None
  • Root Cause: Acidic catalysts (H₂SO₄) enhance nitration efficiency but may protonate the amino group, reducing reactivity. Use protecting groups (e.g., acetylation) to mitigate this .

Q. What computational methods are suitable for modeling the compound’s reactivity in silico?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate Fukui indices for electrophilic attack sites .
  • MD Simulations: Run NAMD simulations in explicit solvent (e.g., water) to study solvation effects on nitro-group reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.